molecular formula C16H12N2O4S B5668659 1-{4-[(4-nitrophenyl)thio]phenyl}-2,5-pyrrolidinedione

1-{4-[(4-nitrophenyl)thio]phenyl}-2,5-pyrrolidinedione

Cat. No. B5668659
M. Wt: 328.3 g/mol
InChI Key: QBEQLUJXBCLXHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including compounds similar to 1-{4-[(4-nitrophenyl)thio]phenyl}-2,5-pyrrolidinedione, often involves multi-step reactions that provide a pathway to incorporate various functional groups, such as nitrophenyl thio groups, into the pyrrolidine backbone. These synthesis methods highlight the versatility and complexity of constructing such molecules, which are of interest due to their structural and potential biological properties (Korkmaz & Zora, 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-{4-[(4-nitrophenyl)thio]phenyl}-2,5-pyrrolidinedione has been extensively studied, revealing the conformational preferences and intermolecular interactions that govern their structural behavior. These analyses shed light on the spatial arrangement of the nitrophenyl and thio groups relative to the pyrrolidine core, providing insights into how these features influence the overall molecular geometry and stability (Low et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving nitrophenylthio-substituted pyrrolidinediones include nucleophilic substitutions and pyridinolysis, showcasing the reactivity of the nitro and thio groups. These reactions are crucial for further functionalization of the molecule and for understanding its chemical behavior under various conditions. The kinetics and mechanisms of these reactions have been studied to elucidate the influence of substituents and reaction conditions on the reaction pathways (Castro, Aliaga, & Santos, 2004).

properties

IUPAC Name

1-[4-(4-nitrophenyl)sulfanylphenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c19-15-9-10-16(20)17(15)11-1-5-13(6-2-11)23-14-7-3-12(4-8-14)18(21)22/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEQLUJXBCLXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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